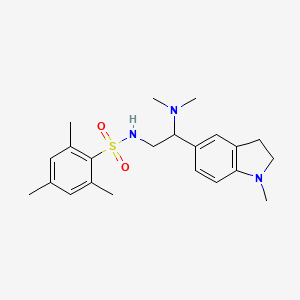![molecular formula C12H16ClN3S B2721340 N1-(6-chlorobenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine CAS No. 856792-48-8](/img/structure/B2721340.png)
N1-(6-chlorobenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives . The synthesis involves multi-step reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be confirmed through spectrogram verification .Physical and Chemical Properties Analysis
Some physical properties of similar compounds have been reported. For example, N-(6-Chlorobenzo[d]thiazol-2-yl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine has a melting point of 257–259 °C .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis and Anti-bacterial Evaluation : A study by Al‐Janabi, Elzupir, and Yousef (2020) synthesized new Schiff bases, including N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl) methanimine, and evaluated their antibacterial activity. The compounds showed good activity against several pathogenic bacteria species, with notable activity against Staphylococcus aureus and Micrococcus luteus. The study also conducted molecular docking studies with 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, indicating potential as inhibitors of the essential enzyme for SARS-CoV-2 proliferation (Al‐Janabi, Elzupir, & Yousef, 2020).
Applications in Materials Science
Self-Assembly and Photophysical Properties : Piguet, Buenzli, Bernardinelli, Hopfgartner, and Williams (1993) explored the self-assembly and photophysical properties of lanthanide dinuclear triple-helical complexes using similar chemical frameworks. Their research highlights the structural versatility and photophysical applications of compounds with complex nitrogen-containing ligands, potentially relevant to materials science for optical and electronic applications (Piguet et al., 1993).
Novel Inhibitors for Malaria Treatment
Novel Inhibitors of Plasmodium falciparum : Krake, Martinez, McLaren, Ryan, Chen, White, Charman, Campbell, Willis, and Dias (2017) identified N1-(5-(3-Chloro-4-fluorophenyl)furan-2-yl)-N3,N3-dimethylpropane-1,3-diamine as a modest inhibitor of Plasmodium falciparum, showcasing the compound's potential in malaria treatment. Although facing challenges with metabolic stability, their derivatives exploration underscores the significance of structural modifications for enhancing potency and stability (Krake et al., 2017).
Chemical Synthesis and Characterization
Electrochemical Generation of Unstable Nitrogen Species : Fuchigami, Iwaoka, Nonaka, and Sekine (1980) explored the electrochemical oxidation of cyclic and open-chain diamines, including those structurally related to N1-(6-chlorobenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine, to investigate intramolecular N,N-coupling. Their work contributes to the understanding of cyclic hydrazine derivatives formation, relevant for synthesizing nitrogen-rich heterocycles (Fuchigami, Iwaoka, Nonaka, & Sekine, 1980).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3S/c1-16(2)7-3-6-14-12-15-10-5-4-9(13)8-11(10)17-12/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPSKWVEYHIEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=C(S1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
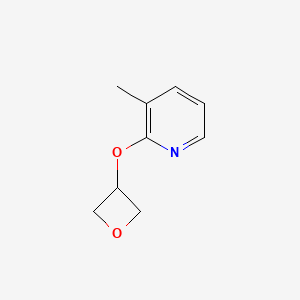
![N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2721259.png)
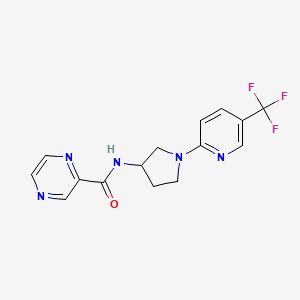
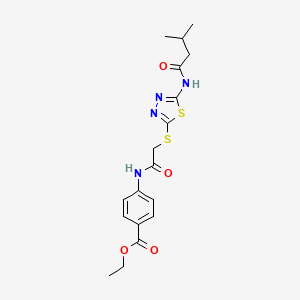
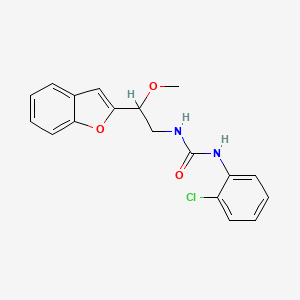
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2721266.png)
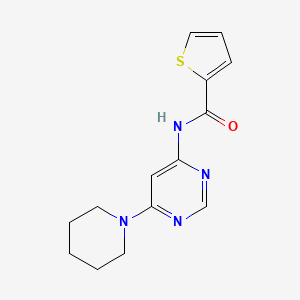
![ethyl 4-{4-[(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}benzoate](/img/structure/B2721269.png)
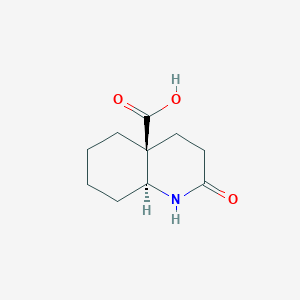
![2-[[5-Methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2721271.png)

![6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B2721275.png)
amine](/img/structure/B2721276.png)
